Cobomarsen is classified as an antisense oligonucleotide. It is derived from nucleic acids and designed to bind specifically to the target microRNA, thereby preventing its function. The compound has been developed by Miragen Therapeutics and is also known by its developmental code MRG-106. Its primary source of research includes clinical trials and preclinical studies that explore its efficacy and safety profile in cancer treatment.
The synthesis of Cobomarsen involves solid-phase synthesis techniques commonly used for oligonucleotides. The process typically employs phosphoramidite chemistry, which allows for the sequential addition of nucleotide monomers to form the desired oligonucleotide sequence.
The resulting product is characterized by techniques such as mass spectrometry and capillary electrophoresis to confirm its identity and purity.
Cobomarsen consists of a sequence designed to be complementary to microRNA-155. Its molecular structure features:
The specific sequence of Cobomarsen allows it to hybridize effectively with microRNA-155, inhibiting its function.
Cobomarsen functions primarily through hybridization with its target microRNA-155, leading to several downstream effects:
These reactions can be quantitatively assessed using assays such as luciferase reporter assays and cell viability assays.
The mechanism of action for Cobomarsen involves several key steps:
Research indicates that the inhibition of microRNA-155 can enhance the efficacy of existing cancer therapies, suggesting a synergistic effect when used in combination treatments.
Cobomarsen exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and ultraviolet-visible spectroscopy (UV-Vis) are employed to assess these properties during development.
Cobomarsen has significant potential applications in oncology:
Ongoing clinical trials are crucial for determining the full scope of its therapeutic benefits and safety profile in humans, contributing valuable insights into miRNA-targeted therapies in cancer treatment .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1